3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a benzoxazolone-based compound featuring a propanamide linker and a thiophen-2-ylmethyl substituent. The benzoxazolone core (2-oxo-1,3-benzoxazole) is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, making it valuable in targeting proteins such as the translocator protein (TSPO) and immunoproteasomes . The thiophene moiety introduces heteroaromaticity, which can enhance lipophilicity and influence pharmacokinetic properties. This compound is synthesized via coupling reactions involving sodium 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate and thiophen-2-ylmethylamine derivatives, followed by purification and characterization using NMR, IR, and HRMS .
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-14(16-10-11-4-3-9-21-11)7-8-17-12-5-1-2-6-13(12)20-15(17)19/h1-6,9H,7-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXKNAUVDXNKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-aminobenzoic acid with thiophene-2-carboxaldehyde under acidic conditions to form the oxazole ring. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The thiophene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
N-(4-(Trifluoromethyl)phenyl)propanamide Derivative
Compound : 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide
- Structural Difference : Replaces the thiophen-2-ylmethyl group with a 4-(trifluoromethyl)phenyl moiety.
- Properties :
N-Phenylpropanamide (CAS 53854-83-4)
Compound : 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide
- Structural Difference : Substitutes thiophen-2-ylmethyl with a simple phenyl group.
- Impact : Reduced heteroaromatic interactions likely lower binding affinity to targets like TSPO compared to thiophene-containing analogs .
Analogues with Heterocyclic Modifications
Thiophene vs. Furan Substituents
Compound : N′-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide
- Structural Difference : Uses a furan-based hydrazide instead of a thiophen-2-ylmethyl propanamide.
- Properties :
Benzothiazole vs. Benzoxazole Core
Compound : 3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide
- Structural Difference : Replaces the benzoxazole oxygen with sulfur.
- Impact :
Functional Group Variations
Hydrazide vs. Propanamide Derivatives
Compound : 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N′-(thiophen-2-ylmethylene)propanehydrazide
- Structural Difference : Hydrazide group instead of propanamide.
- Properties :
Naphthalene-Substituted TSPO Tracers
Compound : [11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structural Difference : Incorporates a naphthalene ring via Suzuki coupling.
- Advantages : Enhanced blood-brain barrier penetration and TSPO binding affinity (Ki < 1 nM) due to extended π-system .
Key Research Findings
Thiophene vs. Phenyl Groups: The thiophen-2-ylmethyl group enhances lipophilicity and target engagement compared to phenyl substituents, as seen in improved immunoproteasome inhibition (18% conversion vs. negligible activity for phenyl analogs) .
Hydrazide Limitations : While hydrazide derivatives exhibit strong antifungal activity, their poor solubility limits therapeutic utility compared to propanamide analogs .
Heteroatom Effects : Sulfur substitution in benzothiazole derivatives reduces receptor binding affinity, highlighting the importance of the benzoxazole oxygen for target interactions .
Biological Activity
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxazole ring : Using 2-aminobenzoic acid and thiophene-2-carboxaldehyde under acidic conditions.
- Introduction of the thiophene moiety : Reaction with propanoyl chloride in the presence of a base to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | Staphylococcus aureus | 32 | Moderate |
| 3-(2-benzoxazol-5-yl)alanine | Escherichia coli | >128 | Inactive |
| 3-(2-benzoxazol-5-yl)alanine | Bacillus subtilis | 16 | Strong |
Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that benzoxazole derivatives can induce apoptosis in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) | Effect |
|---|---|---|---|
| MCF-7 | 3-(2-oxobenzo[d]oxazol-3(2H)-yl)... | 15 | Moderate |
| A549 | 3-(2-oxobenzo[d]oxazol-3(2H)-yl)... | 20 | Moderate |
| PC3 | 3-(2-oxobenzo[d]oxazol-3(2H)-yl)... | 10 | Strong |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. This activity is hypothesized to be mediated by its interaction with specific molecular targets involved in inflammatory pathways.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes/Receptors : The oxazole ring may modulate enzyme activity or receptor binding.
- Cell Membrane Penetration : The thiophene moiety enhances bioavailability by facilitating membrane penetration.
Case Studies
- Antimicrobial Study : A study conducted on various benzoxazole derivatives found that certain modifications significantly improved antibacterial activity against resistant strains, indicating a structure–activity relationship that could be leveraged in drug design .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
